4-(Cyclopropylmethyl)piperidin-4-ol

Description

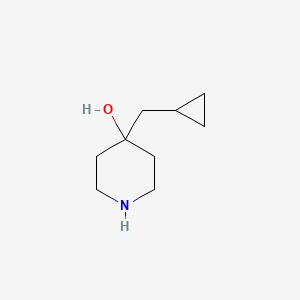

4-(Cyclopropylmethyl)piperidin-4-ol is a bicyclic piperidine derivative characterized by a hydroxyl group and a cyclopropylmethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol), with the SMILES string C1CC1C2(CCNCC2)O and InChI key AHIDHDSSUAYXBC-UHFFFAOYSA-N . The cyclopropyl group introduces steric rigidity and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties compared to other piperidin-4-ol derivatives.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(cyclopropylmethyl)piperidin-4-ol |

InChI |

InChI=1S/C9H17NO/c11-9(7-8-1-2-8)3-5-10-6-4-9/h8,10-11H,1-7H2 |

InChI Key |

JFQIUQAXHQSXCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2(CCNCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Piperidin-4-ol derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparisons

Key Observations

Substituent Effects on Activity: Bulky Aromatic Groups: Compounds like 1-[3-(2,4,6-trimethylphenoxy)propyl]piperidin-4-ol (anticonvulsant) and Haloperidol (antipsychotic) rely on aromatic substituents for receptor binding. The trimethylphenoxy group in the former enhances anticonvulsant efficacy (PI = 6.2) , while Haloperidol’s chlorophenyl and fluorobutyrophenone moieties mediate dopamine receptor antagonism . Cyclopropyl vs. Alkyl Groups: The cyclopropylmethyl group in this compound provides steric hindrance and metabolic stability compared to simpler alkyl substituents (e.g., isopropyl in 1-isopropylpiperidin-4-ol, CAS 5570-78-5) .

Functional Group Impact :

- Hydroxyl Position : All analogs retain the 4-hydroxyl group, critical for hydrogen bonding in biological targets.

- Electron-Withdrawing Groups : The 4-chlorophenyl substituent in 4-(4-chlorophenyl)piperidin-4-ol enhances scaffold utility in antiviral drug design , whereas electron-donating groups (e.g., methyl in ’s compounds) improve anticonvulsant activity .

Case Study: Insulin Secretion vs. Beta-Cell Survival

This contrasts with compounds like 4-(4-chlorophenyl)piperidin-4-ol, where substituents target viral entry mechanisms . Such differences underscore the scaffold’s versatility.

Q & A

Q. Optimization strategies :

- Solvent selection : DCM or ethanol for improved solubility of intermediates.

- Catalyst use : NaHB(OAc)₃ for reductive amination to enhance stereochemical control .

- Temperature control : Reactions performed at 140°C in sealed tubes for high-yield coupling steps .

How does the cyclopropylmethyl substitution influence biological activity compared to other substituents?

Advanced

The cyclopropylmethyl group confers unique steric and electronic properties:

- Enhanced receptor binding : The rigid cyclopropane ring improves binding affinity to targets like 5-HT1F receptors (Ki = 11 nM) by reducing conformational flexibility .

- Metabolic stability : Cyclopropyl groups resist oxidative degradation compared to linear alkyl chains, as observed in pharmacokinetic studies of related piperidine derivatives .

- Comparative SAR : Derivatives with phenyl or methyl groups (e.g., 4-(3-methylphenyl)piperidin-4-ol) show lower selectivity due to increased hydrophobic interactions, leading to off-target effects .

Q. Methodological

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI+ mode shows [M+H]+ at m/z 238 for the free base and m/z 492 for complex derivatives .

- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in biological activity data across studies?

Data Contradiction Analysis

Discrepancies often arise from:

- Model specificity : In vitro assays (e.g., cAMP GloSensor) may show potent 5-HT1F antagonism (Ki = 47 nM), while in vivo glucose tolerance tests in mice reveal no acute insulin secretion changes due to compensatory mechanisms .

- Dosage and timing : Antagonist effects on beta-cell survival require sustained plasma levels (>100 nM for 8 hours), whereas single doses fail to replicate results .

Resolution approach :

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Q. Pharmacological

- In vitro :

- In vivo :

- NSG mice with STZ-induced diabetes : Evaluate islet transplant efficacy via glucose tolerance tests and plasma insulin normalization (p = 0.0005 for antagonist effect) .

How can derivatives be designed for improved target selectivity?

Q. Structure-Activity Relationship (SAR)

- Substituent modification : Replace cyclopropylmethyl with polar groups (e.g., pyridinylmethyl) to reduce off-target binding to 5-HT2B (Ki = 343 nM vs. 11 nM for 5-HT1F) .

- Computational modeling : Use MOE (Molecular Operating Environment) to generate virtual libraries and predict binding poses .

- Stereochemical control : Enantiopure synthesis (e.g., (1R,4R)-isomers) improves selectivity, as seen in spirocyclic derivatives (e.g., Compound 36, m/z 492) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.